1-Ethoxyvinylzinc chloride
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Overview
Description
1-Ethoxyvinylzinc chloride is an organozinc compound with the molecular formula C4H7ClOZn. It is commonly used in organic synthesis due to its reactivity and versatility. The compound is typically available as a solution in tetrahydrofuran (THF) and pentane, making it convenient for various laboratory applications .
Preparation Methods
1-Ethoxyvinylzinc chloride can be synthesized through several methods. One common synthetic route involves the reaction of ethyl vinyl ether with zinc chloride in the presence of a suitable solvent like THF. The reaction conditions typically require a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1-Ethoxyvinylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxyvinyl group is replaced by other nucleophiles.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-zinc bonds.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium or nickel catalysts, and the major products formed depend on the specific reaction conditions and substrates used .
Scientific Research Applications
1-Ethoxyvinylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-Ethoxyvinylzinc chloride involves the formation of reactive intermediates that can participate in various chemical transformations. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on reaction intermediates. This property makes it a valuable reagent in organic synthesis, enabling the formation of complex molecular structures .
Comparison with Similar Compounds
1-Ethoxyvinylzinc chloride can be compared with other organozinc compounds, such as:
Vinylzinc chloride: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.
Ethylzinc chloride: Contains an ethyl group instead of the ethoxyvinyl group, resulting in different chemical behavior.
Phenylzinc chloride: Contains a phenyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its ethoxyvinyl group, which provides distinct reactivity patterns and makes it suitable for specific synthetic applications .
Properties
IUPAC Name |
chlorozinc(1+);ethenoxyethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.ClH.Zn/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNXMOYLMXFXDW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[C-]=C.Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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